molecular formula C8H9BrFN B12976571 (R)-1-(2-Bromo-6-fluorophenyl)ethanamine

(R)-1-(2-Bromo-6-fluorophenyl)ethanamine

Cat. No.: B12976571
M. Wt: 218.07 g/mol
InChI Key: SNIBBOIUVLCOJX-RXMQYKEDSA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)ethanamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)ethanamine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Amination: The attachment of an ethanamine group to the phenyl ring.

These reactions are usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-6-fluorophenyl)ethanamine may involve large-scale bromination and fluorination processes, followed by amination. These processes are optimized for efficiency and yield, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenyl derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

®-1-(2-Bromo-6-fluorophenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine
  • ®-1-(3,4-Difluorophenyl)ethanamine
  • ®-1-(3,5-Difluorophenyl)ethanamine

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)ethanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

SNIBBOIUVLCOJX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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